4-[(E)-1-cyano-2-(2,3-dimethoxyphenyl)ethenyl]benzonitrile
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Overview
Description
4-[(E)-1-cyano-2-(2,3-dimethoxyphenyl)ethenyl]benzonitrile is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group and a dimethoxyphenyl group attached to a benzonitrile core, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-cyano-2-(2,3-dimethoxyphenyl)ethenyl]benzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-cyano-2-(2,3-dimethoxyphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(E)-1-cyano-2-(2,3-dimethoxyphenyl)ethenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-[(E)-1-cyano-2-(2,3-dimethoxyphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress.
Anti-inflammatory Effects: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Neuroprotective Effects: Protects neuronal cells by modulating signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pterostilbene: A methoxylated analog of resveratrol with similar antioxidant and anti-inflammatory properties.
Resveratrol: A natural compound found in grapes with well-documented health benefits.
4-[(1E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol: Another stilbenoid with similar structural features and biological activities.
Uniqueness
4-[(E)-1-cyano-2-(2,3-dimethoxyphenyl)ethenyl]benzonitrile stands out due to its unique combination of a cyano group and dimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(E)-1-cyano-2-(2,3-dimethoxyphenyl)ethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-21-17-5-3-4-15(18(17)22-2)10-16(12-20)14-8-6-13(11-19)7-9-14/h3-10H,1-2H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZBAJULPZPDPQ-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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